N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
- Research on related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, has focused on understanding their crystal structures. These compounds are characterized by a folded conformation, with angles of inclination between the pyrimidine and benzene rings being a point of interest. This structural analysis is crucial for understanding the properties and potential applications of these compounds in various scientific fields (S. Subasri et al., 2017).
Vibrational Spectroscopy and Quantum Computational Approach
- A study on a similar molecule, N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, utilized vibrational spectroscopy and quantum computational methods to characterize the compound. The research aimed to obtain vibrational signatures and understand the effects of rehybridization and hyperconjugation on the molecule. Such studies are vital for predicting the behavior of similar compounds in different environments and their potential applications in fields like drug design (S. J. Jenepha Mary et al., 2022).
Inhibitory Activities on Enzymes
- Compounds with similar structures have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These studies are significant for developing new therapeutic agents, especially in the field of cancer treatment. For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid showed potent dual inhibitory activity, providing insights for further research on related compounds (A. Gangjee et al., 2008).
Photovoltaic Efficiency Modeling
- Research on similar structures, such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, has explored their potential in photovoltaic applications. Studies include the investigation of photochemical and thermochemical properties, as well as light harvesting efficiency. This research is essential for the development of new materials for dye-sensitized solar cells (Y. Mary et al., 2020).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-14-6-5-7-15(12-14)25-19(28)13-31-23-26-20-17-10-3-4-11-18(17)30-21(20)22(29)27(23)16-8-1-2-9-16/h3-7,10-12,16H,1-2,8-9,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCDKYYGFARQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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